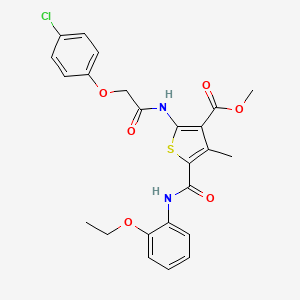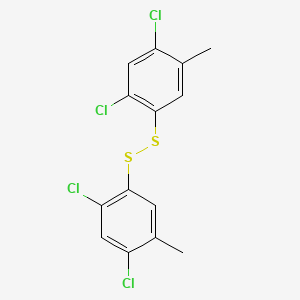
Disulfide, bis(2,4-dichloro-5-methylphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(2,4-dichloro-5-methylphenyl) is an organic compound with the molecular formula C14H10Cl4S2 It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 2,4-dichloro-5-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2,4-dichloro-5-methylphenyl) typically involves the oxidation of thiols. One common method is the reaction of 2,4-dichloro-5-methylthiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
2C7H6Cl2S+H2O2→C14H10Cl4S2+2H2O
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(2,4-dichloro-5-methylphenyl) can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis(2,4-dichloro-5-methylphenyl) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Disulfide, bis(2,4-dichloro-5-methylphenyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active thiols upon reduction.
Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced stability and performance.
Mécanisme D'action
The mechanism of action of disulfide, bis(2,4-dichloro-5-methylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These reactions are mediated by various enzymes and redox-active molecules in the cell.
Comparaison Avec Des Composés Similaires
Disulfide, bis(2,4-dichloro-5-methylphenyl) can be compared with other disulfide compounds such as:
Disulfide, bis(4-methylphenyl): Similar structure but lacks the chlorine atoms, leading to different reactivity and applications.
Disulfide, bis(2,4-dichlorophenyl):
Propriétés
Numéro CAS |
88519-69-1 |
|---|---|
Formule moléculaire |
C14H10Cl4S2 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
1,5-dichloro-2-[(2,4-dichloro-5-methylphenyl)disulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-7-3-13(11(17)5-9(7)15)19-20-14-4-8(2)10(16)6-12(14)18/h3-6H,1-2H3 |
Clé InChI |
PJXJVCCMXWQPIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C(=C2)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
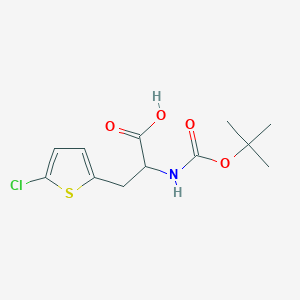
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
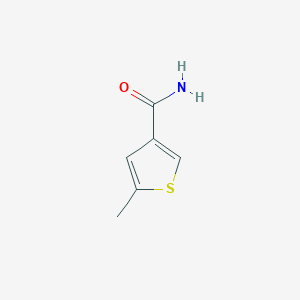
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)

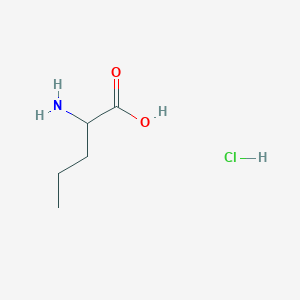
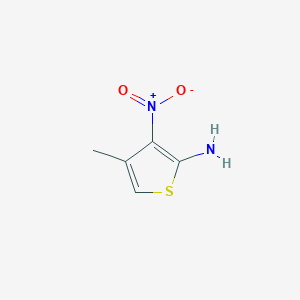
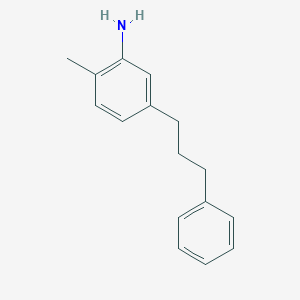


![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
